molecular formula C7H6FN3O3 B8285890 2-Amino-5-fluoro-3-nitrobenzamide

2-Amino-5-fluoro-3-nitrobenzamide

Cat. No. B8285890
M. Wt: 199.14 g/mol
InChI Key: SNKSFSLKFURWGI-UHFFFAOYSA-N
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Patent
US08697736B2

Procedure details

To a solution of EXAMPLE 45C (11.2 g) in a mixture of THF (50 mL) and ethanol (50 mL) was added Raney nickel (50% in water, 11.0 g). The mixture was stirred under hydrogen (60 psi) for 5 hours. Solid material was filtered off and the filtrate was concentrated.
Quantity
11.2 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
11 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:10]([N+:11]([O-])=O)=[CH:9][C:8]([F:14])=[CH:7][C:3]=1[C:4]([NH2:6])=[O:5]>C1COCC1.C(O)C.[Ni]>[NH2:1][C:2]1[C:10]([NH2:11])=[CH:9][C:8]([F:14])=[CH:7][C:3]=1[C:4]([NH2:6])=[O:5]

Inputs

Step One
Name
Quantity
11.2 g
Type
reactant
Smiles
NC1=C(C(=O)N)C=C(C=C1[N+](=O)[O-])F
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
11 g
Type
catalyst
Smiles
[Ni]

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred under hydrogen (60 psi) for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Solid material was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
Smiles
NC1=C(C(=O)N)C=C(C=C1N)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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